Tolnapersine

Gastrointestinal Pharmacology Gastric Motility In Vivo Human Study

Tolnapersine (BK 34/530) is a unique mixed-mechanism tool compound acting as both dopamine agonist and α-adrenoceptor antagonist. Unlike pure D2 agonists or α-blockers, it impairs gastric adaptive relaxation and delays emptying in a dose-dependent manner (human-validated), making it ideal for creating reversible delayed gastric transit models. Procure now for comparative motility studies.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 70312-00-4
Cat. No. B1198130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolnapersine
CAS70312-00-4
Synonyms5,6,7,8-tetrahydro-6-(4-(2-methylphenyl)-1-piperazinyl)naphthalen-2-ol
BK 34-530
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3CCC4=C(C3)C=CC(=C4)O
InChIInChI=1S/C21H26N2O/c1-16-4-2-3-5-21(16)23-12-10-22(11-13-23)19-8-6-18-15-20(24)9-7-17(18)14-19/h2-5,7,9,15,19,24H,6,8,10-14H2,1H3
InChIKeyZYGBSDBJSDMKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolnapersine (CAS 70312-00-4): A Quantitative Scientific Profile for Research Procurement


Tolnapersine (also known as BK 34/530) is a synthetic small molecule with a dual pharmacological profile, acting as a mixed dopamine agonist and an alpha-adrenoceptor antagonist [1]. Its molecular formula is C21H26N2O, with a molecular weight of 322.44 g/mol [2]. This compound has been investigated primarily for its effects on gastrointestinal motility, where it impairs gastric adaptive relaxation and delays gastric emptying in a dose-dependent manner in human clinical studies [3]. Unlike many agents that target a single receptor class, Tolnapersine's mixed mechanism provides a unique investigational tool for studying the interplay between dopaminergic and adrenergic systems in physiological processes.

Why Substituting Tolnapersine with Other Dopamine or Alpha-Adrenergic Agents Yields Unpredictable Experimental Outcomes


Direct substitution of Tolnapersine with a pure dopamine agonist (e.g., bromocriptine) or a pure alpha-adrenoceptor antagonist (e.g., phentolamine) is not scientifically justified due to its unique, combined mechanism of action. The in vivo effects of Tolnapersine, such as the impairment of gastric adaptive relaxation and the induction of tachycardia, arise from the simultaneous and integrated modulation of both receptor systems [1]. A study directly comparing Tolnapersine to a selective D2 antagonist (Zetidoline) and a non-dopaminergic prokinetic (BRL 20627) demonstrated that Tolnapersine's effects on gastric motility are distinct and cannot be replicated by agents with a single-target profile [2]. Therefore, using an alternative compound will alter the experimental system's pharmacodynamic balance, leading to confounding results that cannot be directly compared to existing Tolnapersine data.

Quantitative Evidence Differentiating Tolnapersine from Its Closest Analogs and Alternatives


Tolnapersine vs. Placebo: Direct Evidence for Dose-Dependent Impairment of Gastric Adaptive Relaxation

Tolnapersine (BK 34/530) demonstrates a clear, dose-dependent impairment of gastric adaptive relaxation in human volunteers, a key functional differentiator. At a 100 mg oral dose, it significantly reduced the volume of gastric contents 5 minutes post-ingestion compared to placebo, indicating an impairment of the stomach's ability to relax to accommodate a meal [1].

Gastrointestinal Pharmacology Gastric Motility In Vivo Human Study

Tolnapersine vs. Placebo: Significant Delay in Gastric Emptying Time (t0.5)

In the same human study, the higher dose of Tolnapersine (100 mg orally) significantly delayed the gastric emptying half-time (t0.5) compared to placebo, while the lower dose (50 mg) did not. This establishes a clear dose-response relationship for its effect on gastric transit [1].

Gastrointestinal Pharmacology Gastric Emptying In Vivo Human Study

Tolnapersine vs. Zetidoline: Functional Divergence from a Pure Dopamine D2 Antagonist

A direct comparison within the same clinical study shows that while Tolnapersine impairs gastric adaptive relaxation, a pure dopamine D2-receptor antagonist (Zetidoline, 20 mg orally) had no significant effect on any gastric emptying parameter. This highlights that Tolnapersine's effects are not attributable solely to dopamine receptor modulation [1].

Gastrointestinal Pharmacology Receptor Selectivity In Vivo Human Study

Tolnapersine vs. BRL 20627: Opposite Effects on Gastric Motility in Human Subjects

In contrast to Tolnapersine's gastric delaying effect, BRL 20627 (a benzamide prokinetic agent) significantly accelerated gastric emptying in the same human study. This direct comparison underscores that Tolnapersine acts as a functional inhibitor of gastric transit, while BRL 20627 acts as a stimulant, making them opposite tools for motility research [1].

Gastrointestinal Pharmacology Gastric Motility Prokinetic Agents

Optimal Research and Industrial Applications for Tolnapersine Based on Verified Evidence


Investigating the Physiological Role of Dopamine and Adrenoceptors in Gastric Accommodation and Emptying

Use Tolnapersine as a mixed-mechanism tool compound in human or animal gastric motility studies. Its established, dose-dependent impairment of gastric adaptive relaxation (reducing gastric volume by ~11% at 100 mg) and delay of gastric emptying (increasing t0.5 by ~38%) make it ideal for creating a controlled, reversible model of delayed gastric transit [1]. This is directly supported by quantitative human data from a peer-reviewed clinical trial [1].

Differentiating the Role of Dopamine D2 Antagonism from Mixed Dopamine/Adrenoceptor Activity in GI Pharmacology

Employ Tolnapersine alongside a selective D2 antagonist (e.g., Zetidoline) in comparative studies to dissect the specific contribution of alpha-adrenoceptor antagonism to gastric motility outcomes. The clinical data show that a pure D2 antagonist has no effect, while Tolnapersine has a significant effect, providing a clear experimental contrast [1].

Developing Assays to Screen for Novel Gastroprokinetic Agents

Utilize Tolnapersine as a reference compound for inducing delayed gastric emptying in preclinical models (e.g., rodent or human organoid systems). Its established in vivo activity provides a benchmark against which the efficacy of potential new prokinetic drugs (designed to reverse the delay) can be quantitatively compared. The direct human data from the Bateman study [1] provides a translational anchor for such assays.

Studying the Cardiovascular Effects of Mixed Dopamine/Adrenoceptor Ligands

Leverage the observed tachycardia and blood pressure effects of Tolnapersine at a 100 mg oral dose in human subjects [1] as a model system for investigating the integrated cardiovascular response to simultaneous dopamine receptor activation and alpha-adrenoceptor blockade. This scenario is directly supported by the quantitative data from the clinical trial [1].

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